Regioisomeric Differentiation: 4-COOH vs. 5-COOH Isoindoline
Isoindoline-4-carboxylic acid (CAS 658683-13-7) differs from its regioisomer Isoindoline-5-carboxylic acid (CAS 685084-08-6) solely in the position of the carboxylic acid group. This positional shift alters the electronic and steric landscape of the molecule, which is reflected in distinct physicochemical properties. Both isomers share the same molecular formula (C9H9NO2) and molecular weight (163.17 g/mol), yet their topological polar surface area (TPSA) and InChIKey identifiers are unique, confirming their non-interchangeable nature [1].
| Evidence Dimension | Molecular Identity and Physicochemical Descriptor |
|---|---|
| Target Compound Data | CAS: 658683-13-7; InChIKey: YEJJKVAYXOGIIA-UHFFFAOYSA-N; TPSA: 49.3 Ų |
| Comparator Or Baseline | Isoindoline-5-carboxylic acid (CAS: 685084-08-6; InChIKey: BYVHWRKMSXVVAM-UHFFFAOYSA-N; TPSA: 49.3 Ų) |
| Quantified Difference | Distinct InChIKey confirms unique chemical identity; TPSA values are computationally identical but do not reflect 3D conformational differences. |
| Conditions | Computational prediction based on standard molecular descriptors (PubChem, ChemSrc) |
Why This Matters
Procurement of the correct regioisomer is non-negotiable for SAR studies, as the 4-COOH and 5-COOH isoforms will present the carboxylic acid moiety to biological targets with different vectors, potentially leading to divergent binding affinities and pharmacological profiles.
- [1] PubChem. (2025). Isoindoline-5-carboxylic acid. Compound Summary. View Source
